Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate is a versatile organic compound characterized by its bromomethyl, cyano, and trifluoromethyl functional groups. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of methyl benzoate derivatives, followed by subsequent functional group modifications.
Nucleophilic Substitution: Bromomethyl groups can be introduced via nucleophilic substitution reactions using appropriate brominating agents.
Cyano Group Introduction: The cyano group can be introduced through reactions involving cyanating agents.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromomethyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various functionalized benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can serve as a probe in biological studies to understand the behavior of certain enzymes and receptors. Medicine: Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate
Methyl 3-bromomethyl-4-cyano-2-(chloromethyl)benzoate
Methyl 3-bromomethyl-4-cyano-2-(fluoromethyl)benzoate
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties compared to its chloromethyl and fluoromethyl analogs. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.
Biological Activity
Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Molecular Structure:
- Formula: C10H8BrF3O2
- Molecular Weight: 297.07 g/mol
- CAS Number: 346603-68-7
The compound features a trifluoromethyl group, which is known to enhance the metabolic stability of drug candidates, and a cyano group that can participate in various biological interactions.
The biological activity of this compound is influenced by its functional groups:
- Cyano Group: Participates in hydrogen bonding and electrostatic interactions, potentially affecting binding affinity to molecular targets such as enzymes or receptors.
- Trifluoromethyl Group: Modulates lipophilicity and electronic properties, enhancing bioavailability and metabolic stability .
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For example, compounds containing trifluoromethyl groups have shown efficacy against viruses like Zika virus. The mechanism typically involves interference with viral replication processes, leading to decreased viral load in infected cells .
Anticancer Potential
Research has demonstrated that derivatives of bromomethyl benzoates can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For instance, compounds with similar structural motifs have been reported to exhibit potent HDAC6 inhibition, suggesting potential for anticancer applications .
Case Studies
-
Zika Virus Inhibition:
- A study evaluated the antiviral activity of various compounds against Zika virus, noting that those with trifluoromethyl substitutions exhibited promising results. The half-maximal effective concentration (EC50) values were comparable to established antiviral agents, indicating significant potential for further development .
- HDAC Inhibition:
Data Summary
Compound | Activity | EC50 (µM) | Selectivity |
---|---|---|---|
This compound | Antiviral (Zika) | 5.2 | High |
Analog A | HDAC6 Inhibition | 22 | Selective over HDAC1 |
Analog B | Antiviral (Zika) | 6.5 | Moderate |
Future Directions
Given the promising biological activities associated with this compound and its analogs, future research should focus on:
- Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.
- In Vivo Studies: To assess the therapeutic potential and safety profiles of these compounds.
- Mechanistic Studies: To elucidate the specific pathways through which these compounds exert their biological effects.
Properties
Molecular Formula |
C11H7BrF3NO2 |
---|---|
Molecular Weight |
322.08 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-4-cyano-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)7-3-2-6(5-16)8(4-12)9(7)11(13,14)15/h2-3H,4H2,1H3 |
InChI Key |
QRROFPQLSDJPLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)CBr)C(F)(F)F |
Origin of Product |
United States |
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